
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (CAS: Not explicitly provided; synonyms include ethyl β-keto ester derivatives) is a colorless liquid with a density of 1.160 g/mL at 20°C and a boiling point of 154°C under 1 hPa . It is widely utilized as a pharmaceutical intermediate due to its versatile reactivity in organic synthesis. The compound features a 4-methoxyphenyl group attached to a β-keto ester scaffold, enabling participation in cyclization, condensation, and nucleophilic substitution reactions.
Preparation Methods
One-Pot Multistep Mechanochemical Synthesis
A notable preparation method involves a one-pot multistep mechanochemical approach, which is solvent-free and environmentally friendly. The compound is synthesized according to a general procedure (GP1) followed by purification through short-path distillation at 200 °C under 8 mbar vacuum. This method yields Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate as a colorless oil with a yield of approximately 20% (0.434 g, 2.0 mmol) and an enol:keto ratio of 1:18, indicating predominance of the keto form in the product mixture.
Parameter | Value |
---|---|
Purification method | Short-path distillation |
Temperature | 200 °C |
Pressure | 8 mbar |
Yield | 20% (0.434 g, 2.0 mmol) |
Physical state | Colorless oil |
Enol:Keto ratio | 1:18 |
The ^1H NMR characterization confirms the presence of both keto and enol tautomers, with signals corresponding to aromatic protons, methoxy groups, and ethyl ester moieties.
Catalytic Reduction and Hydrogenation Approaches
This compound can also be prepared or modified through catalytic hydrogenation or asymmetric transfer hydrogenation (ATH) methods using rhodium-based catalysts.
- The reduction of ketoesters is performed in aqueous media under mild temperatures (30-40 °C) using catalysts such as [Cp*RhCl2]2 combined with specific ligands.
- Sodium formate (HCOONa) is commonly used as a hydrogen source.
- Reaction conditions are optimized to achieve high conversion rates (up to 84%) and excellent enantiomeric excess (up to 96%) within short reaction times (40 min).
- The process is conducted in air without degassing, highlighting its operational simplicity.
- The effect of pH, hydrogen source, water volume, and ligand choice has been systematically studied to optimize yield and selectivity.
Summary of catalytic ATH reaction conditions and outcomes:
Entry | Hydrogen Source | Conversion (%) | Enantiomeric Excess (%) | Notes |
---|---|---|---|---|
1 | Sodium formate | 84 | 96 | Optimal conversion and e.e. |
2 | Potassium formate | 69 | 96 | Slightly lower conversion |
3 | Ammonium formate | 5 | Not detected | Ineffective |
4 | Isopropanol | No reaction | - | No conversion |
Effect of pH on conversion and e.e.:
HCOONa/HCOOH Ratio | Initial pH | Final pH | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
1.82 / 0.18 | 4.30 | 6.53 | 53 | 94 |
1.96 / 0.04 | 4.88 | 7.01 | 78 | 95 |
2 / 0 | 7.24 | 8.13 | 84 | 96 |
2 / 0 + Na2CO3 | 10.91 | 9.83 | 20 | 94 |
Effect of water volume on conversion and e.e.:
Water Volume (mL) | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|
3 | 80 | 96 |
5 | 84 | 96 |
10 | 77 | 96 |
20 | 68 | 96 |
These findings indicate that moderate pH and controlled water volume favor higher conversion while maintaining excellent enantioselectivity.
Summary Table of Preparation Methods
Method | Key Features | Yield (%) | Purification | Notes |
---|---|---|---|---|
One-pot mechanochemical synthesis | Solvent-free, short-path distillation | 20 | Short-path distillation | Low yield, predominantly keto form |
Diazo compound + vinyl ether | Mild conditions, column chromatography | 50-60 | Silica gel chromatography | Versatile, moderate to good yield |
Catalytic ATH reduction | Aqueous, rhodium catalyst, sodium formate | Up to 84 | Extraction with EtOAc | High conversion and enantioselectivity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or keto positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include:
- Carboxylic acids and ketones from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including condensation and cyclization processes, which are crucial for developing pharmaceuticals and fine chemicals.
Synthesis of Derivatives
- The compound has been utilized in synthesizing derivatives with potential biological activities, including anti-cancer properties. For instance, it has been involved in the selective synthesis of coumarin and benzofuran derivatives through acid-mediated reactions .
Biological Research
Antimicrobial and Anti-inflammatory Properties
- Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory activities. Studies have shown its effectiveness in inhibiting various bacterial strains, making it a candidate for developing new antimicrobial agents.
Cancer Research
- The compound has shown promise in cancer research, particularly concerning its ability to induce apoptosis in leukemia cells. This effect is attributed to its interactions with cellular pathways that regulate cell proliferation and survival . The molecular mechanism involves binding to specific proteins and modulating gene expression, which can lead to therapeutic applications in oncology.
Pharmaceutical Applications
Precursor for Pharmaceutical Compounds
- This compound is being explored as a precursor for various pharmaceutical compounds. Its derivatives are under investigation for their potential anti-cancer effects and other therapeutic applications.
Drug Development
- Given its biological activities, the compound is a candidate for drug development targeting specific diseases. Ongoing studies focus on optimizing its pharmacokinetic properties to enhance efficacy and reduce side effects .
Industrial Applications
Production of Fine Chemicals
- In the industrial sector, this compound is used as a building block for producing fine chemicals. Its versatility allows it to be incorporated into various formulations and products, including fragrances and agrochemicals .
Biochemical Interactions
Enzyme Interactions
- The compound interacts with enzymes such as esterases and lipases, which are crucial for its metabolic processing. These interactions can influence cellular functions and metabolic pathways, highlighting its importance in biochemical research .
Cell Signaling Modulation
- This compound has been shown to modulate cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to significant changes in cellular responses, making it relevant for studies on cellular physiology .
Summary Table of Applications
Application Area | Description |
---|---|
Chemical Synthesis | Intermediate for complex organic molecules; synthesis of derivatives with biological activity |
Biological Research | Antimicrobial and anti-inflammatory properties; apoptosis induction in cancer cells |
Pharmaceutical Applications | Precursor for drug development; potential anti-cancer agents |
Industrial Applications | Used as a building block in fine chemicals production |
Biochemical Interactions | Interacts with enzymes; modulates cell signaling pathways |
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Structurally analogous β-keto esters vary in substituents on the aromatic ring or ester group, influencing their physical properties, reactivity, and biological activity. Below is a detailed comparison:
Table 1: Comparative Analysis of Ethyl 3-(4-Methoxyphenyl)-3-Oxopropanoate and Analogues
*Calculated based on molecular formula C₁₂H₁₄O₄.
Structural and Reactivity Differences
Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in this compound enhances electron density on the aromatic ring, facilitating electrophilic substitutions (e.g., indole formation ). In contrast, 4-fluoro (electron-withdrawing) and 3-chloro-4-methoxy (mixed effects) substituents alter reactivity patterns. For instance, fluorinated derivatives may exhibit slower nucleophilic additions due to reduced ring activation .
Lipophilicity and Bioactivity: Chlorine or methyl groups (e.g., Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate, XLogP3 = 2.8) increase lipophilicity, improving membrane permeability for CNS-targeting drugs . Conversely, polar pyridine derivatives (e.g., Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate) show reduced logP values (~1.2), favoring solubility in aqueous environments .
Synthetic Versatility: this compound’s high reactivity in dialkylation (92% yield ) outperforms 3-oxobutanoate analogues (moderate yields). Cyclopropyl and benzyl derivatives (e.g., Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate) enable steric tuning for selective enzyme inhibition .
Biological Activity
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is a beta-keto ester with significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has garnered attention in scientific research due to its unique structure and reactivity, which allows it to interact effectively with biological targets.
Chemical Structure and Properties
- Molecular Formula: C₁₂H₁₄O₄
- Key Functional Groups:
- Beta-keto ester
- Methoxy-substituted phenyl group
The presence of the methoxy group enhances solubility and reactivity, making it a valuable intermediate in organic synthesis and a candidate for pharmacological studies.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth, which suggests potential applications in treating infectious diseases.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in cellular models. Studies suggest that it modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
3. Anticancer Potential
this compound has been studied for its anticancer properties, particularly its ability to induce apoptosis in leukemia cells. This activity is attributed to its interaction with cellular signaling pathways that regulate cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interactions: The compound interacts with various enzymes, including esterases and lipases, influencing their activity and affecting metabolic processes.
- Cell Signaling Modulation: It alters key signaling pathways by interacting with transcription factors, which can lead to changes in gene expression related to cell growth and apoptosis.
- Reactive Metabolites: Upon hydrolysis, the compound releases active metabolites that may further engage with biological targets, enhancing its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals its unique attributes:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | Similar structure but different methoxy position | Potentially different biological activity |
Ethyl 2-hydroxyimino-3-(4-methoxyphenyl)-3-oxopropanoate | Contains a hydroxyimino group | Enhanced reactivity due to imine functionality |
Ethyl 4-methoxybenzoate | Lacks the propanoyl moiety | Simpler structure, primarily used as an ester |
This compound stands out due to its combination of functional groups that enhance both its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Anticancer Activity Study : In vitro studies demonstrated that the compound induced apoptosis in leukemia cell lines by activating caspase pathways. The IC50 values indicated significant cytotoxicity at micromolar concentrations.
- Anti-inflammatory Study : A study evaluated the compound's ability to inhibit TNF-alpha secretion in macrophages stimulated by lipopolysaccharides (LPS). Results showed a dose-dependent reduction in TNF-alpha levels.
Q & A
Q. Basic: What are the standard synthetic routes for Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via esterification of 3-(4-methoxyphenyl)-3-oxopropanoic acid with ethanol under acidic catalysis. Key steps include:
- Reagents/Catalysts: Sulfuric acid or p-toluenesulfonic acid.
- Conditions: Reflux in ethanol (60–80°C, 6–12 hours).
- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation.
Yield optimization hinges on stoichiometric ratios (e.g., 1:5 molar ratio of acid to ethanol) and catalyst loading (5–10 mol%). Impurities like unreacted acid are minimized by extended reflux times .
Q. Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy:
- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve bond lengths (C=O: ~1.21 Å) and angles (C-C-O: ~120°) for precise 3D structure determination .
Table 1: Key Spectral Assignments
Technique | Key Peaks/Parameters | Reference |
---|---|---|
¹H NMR (CDCl₃) | δ 7.49 (d, J = 8.0 Hz, aromatic H) | |
¹³C NMR | δ 191.1 (ketone C=O) | |
X-ray (SHELXL) | C11-C12-O12 angle: 119.5° |
Q. Advanced: How can reaction parameters be optimized for high-yield synthesis of derivatives like indole-carboxylates?
Answer:
this compound serves as a precursor for indole derivatives via cyclization. Optimization strategies include:
- Catalytic Systems: ZnBr₂ in THF for regioselective indole formation (41% yield) .
- Photoredox/Fe Catalysis: Synergistic use enhances cross-dehydrogenative coupling (92% yield for oxindoles) .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve nucleophilic attack efficiency.
Critical Parameters:
- Temperature (20–75°C) and reaction time (6–144 hours).
- Stoichiometry of reagents (e.g., 1.0–1.2 eq. of aryl amines) .
Q. Advanced: What mechanistic insights explain its reactivity in transition-metal-free C–H functionalization?
Answer:
In photoredox/iron-catalyzed systems, the compound undergoes radical-mediated C–H activation:
- Radical Initiation: Fe³⁺ abstracts a β-H, generating a ketyl radical.
- Cross-Coupling: Radical recombination with alkenes forms C–C bonds.
- Role of Methoxy Group: Electron-donating effects stabilize intermediates, enhancing reactivity .
Key Evidence:
- High reactivity (92% yield) under Fe catalysis vs. lower yields with electron-deficient analogs.
- DFT studies suggest methoxy groups reduce activation energy by 5–8 kcal/mol .
Q. Advanced: How does computational modeling (e.g., QSAR) guide the design of bioactive derivatives?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with biological activity:
- Descriptors: LogP (lipophilicity), HOMO/LUMO gaps (reactivity), and steric parameters.
- Applications: Predicting antimicrobial or antitumor activity of indole-carboxylate derivatives.
Example:
- Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced binding to Mycobacterium tuberculosis Pks13 (IC₅₀: 0.8 µM) .
Q. Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Side Reactions:
- Hydrolysis of ester to carboxylic acid under prolonged acidic conditions.
- Keto-enol tautomerism leading to byproducts.
- Mitigation:
Q. Advanced: How does the compound interact with biological targets (e.g., enzymes) in medicinal studies?
Answer:
- Enzyme Inhibition: The keto-ester moiety acts as a Michael acceptor, covalently binding to cysteine residues in enzymes (e.g., proteases).
- Case Study: Inhibition of HIV-1 integrase (EC₅₀: 2.5 µM) via coordination to Mg²⁺ ions in the active site .
Table 2: Biological Activity of Derivatives
Derivative | Target | Activity (IC₅₀/EC₅₀) | Reference |
---|---|---|---|
Indole-carboxylate | M. tuberculosis Pks13 | 0.8 µM | |
Oxindole | HIV-1 integrase | 2.5 µM |
Q. Advanced: What strategies resolve contradictions in reported synthetic yields across studies?
Answer:
Discrepancies arise from variations in:
- Catalyst Purity: Commercial vs. lab-synthesized ZnBr₂ alters reaction efficiency.
- Analytical Methods: HPLC vs. NMR quantification of yields.
- Resolution: Reproducibility tests under standardized conditions (e.g., 75°C, N₂ atmosphere) validate protocols .
Q. Basic: What safety and handling protocols are recommended for this compound?
Answer:
- Hazards: Irritant (eyes/skin), flammable (ethanol solvent).
- Handling: Use PPE (gloves, goggles), work in a fume hood.
- Storage: Sealed container at RT, away from moisture .
Q. Advanced: How is the compound utilized in asymmetric catalysis or chiral synthesis?
Answer:
The keto-ester serves as a chiral building block via:
- Enantioselective Reduction: NaBH₄ with chiral ligands (e.g., BINOL) yields β-hydroxy esters (ee >90%).
- Applications: Synthesis of antidepressants (e.g., (E)-ethyl 3-(2,3-dimethoxyphenylamino)-3-(4-fluorophenyl)acrylate) .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)8-11(13)9-4-6-10(15-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAHENMBSVAAHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062683 | |
Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2881-83-6 | |
Record name | Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2881-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl p-anisoylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl p-anisoylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl p-anisoylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL P-ANISOYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97LJ3S7ZBW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.